molecular formula C9H14N4O3 B2563289 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 911715-34-9

3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B2563289
CAS No.: 911715-34-9
M. Wt: 226.236
InChI Key: BBWXHJPPGQOGEU-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and allows for the preparation of various substituted pyrazoles.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing hydrazine derivatives and carbonyl compounds under controlled conditions to ensure high yield and purity. The process is optimized to meet regulatory guidelines for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in pharmaceutical and chemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-5-(2-methylpropyl)-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-5(2)4-6-7(13(15)16)8(9(10)14)12(3)11-6/h5H,4H2,1-3H3,(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWXHJPPGQOGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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